N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.:
Cat. No.: VC20204431
Molecular Formula: C18H17N3OS
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3OS |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | N-(pyridin-3-ylmethyl)-2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C18H17N3OS/c22-17(20-12-13-5-4-8-19-11-13)16-14-6-3-7-15(14)23-18(16)21-9-1-2-10-21/h1-2,4-5,8-11H,3,6-7,12H2,(H,20,22) |
| Standard InChI Key | IQMLGFHKRHGZLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)SC(=C2C(=O)NCC3=CN=CC=C3)N4C=CC=C4 |
Introduction
Molecular Formula and Weight
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Molecular Formula: CHNOS
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Molecular Weight: Approximately 297.38 g/mol
Structural Features
The structure includes:
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A cyclopenta[b]thiophene core with a carboxamide group at position 3.
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A pyridine ring attached via a methylene (-CH-) linker.
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A pyrrole substituent at position 2.
These features contribute to its potential as a versatile scaffold for drug design.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this exact compound were not detailed in the provided sources, similar compounds in the cyclopenta[b]thiophene family are synthesized via:
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Formation of the Cyclopenta[b]thiophene Core: Using cyclization reactions involving thiophene derivatives.
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Functionalization: Introduction of the carboxamide group through amide coupling reactions.
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Substitution Reactions: Addition of pyrrole and pyridine groups using nucleophilic substitution or palladium-catalyzed cross-coupling methods.
Potential Applications
Compounds with similar structures are known for their pharmaceutical properties:
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Kinase Inhibition: The presence of heterocyclic rings like pyrrole and thiophene suggests activity as kinase inhibitors, which are crucial in cancer therapy .
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Anti-inflammatory Activity: Related compounds have shown promise as inhibitors of enzymes like 5-lipoxygenase, involved in inflammation pathways .
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Antimicrobial Activity: Pyridine derivatives often exhibit activity against bacterial strains, making them candidates for antibiotic development .
Mechanism of Action
The compound's heteroatoms (nitrogen, sulfur, oxygen) enable interactions with biological targets through hydrogen bonding and π-stacking, enhancing binding affinity to enzymes or receptors.
Computational Studies
Molecular docking studies on structurally related compounds suggest strong binding affinities to enzyme active sites due to the aromatic and polar groups present in the molecule .
Experimental Data
While no direct experimental data for this compound were identified, analogous compounds have demonstrated:
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High potency in enzyme inhibition assays.
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Favorable pharmacokinetic profiles when evaluated in preclinical models.
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